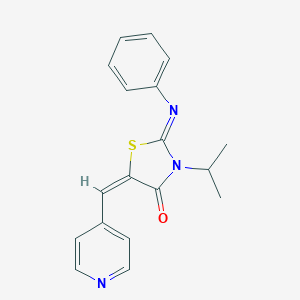
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one, also known as PBIT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. PBIT has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been shown to have different biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has also been shown to reduce the levels of reactive oxygen species, which are involved in the development of cancer and inflammation. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has good stability under different conditions. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one is also soluble in different solvents, which makes it easy to use in different assays. However, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has some limitations. It is not very selective and can inhibit the activity of different enzymes. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also have cytotoxic effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one. One of the directions is to study the structure-activity relationship of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one in animal models and humans. In addition, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and bacterial infections. Finally, 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also be used as a tool compound to study the role of different enzymes in cancer cell growth and inflammation.
Métodos De Síntesis
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and benzaldehyde. Another method involves the reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and 4-pyridinecarboxaldehyde. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one can also be synthesized using a one-pot reaction of 2-amino-4-(4-pyridinyl)-1,3-thiazole with isopropyl isocyanate and benzaldehyde in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in different fields. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. 3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one has been shown to inhibit the growth of different cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to have antibacterial activity against different strains of bacteria.
Propiedades
Nombre del producto |
3-Isopropyl-2-(phenylimino)-5-(4-pyridinylmethylene)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C18H17N3OS |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(5E)-2-phenylimino-3-propan-2-yl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3OS/c1-13(2)21-17(22)16(12-14-8-10-19-11-9-14)23-18(21)20-15-6-4-3-5-7-15/h3-13H,1-2H3/b16-12+,20-18? |
Clave InChI |
FATMJMGYCJLCNR-OLKMIDAGSA-N |
SMILES isomérico |
CC(C)N1C(=O)/C(=C\C2=CC=NC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CC(C)N1C(=O)C(=CC2=CC=NC=C2)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)

![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298519.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)
![2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298521.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298522.png)